4-(3-Thienyl)isoquinoline

Catalog No.
S733693
CAS No.
112370-12-4
M.F
C13H9NS
M. Wt
211.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3-Thienyl)isoquinoline

CAS Number

112370-12-4

Product Name

4-(3-Thienyl)isoquinoline

IUPAC Name

4-thiophen-3-ylisoquinoline

Molecular Formula

C13H9NS

Molecular Weight

211.28 g/mol

InChI

InChI=1S/C13H9NS/c1-2-4-12-10(3-1)7-14-8-13(12)11-5-6-15-9-11/h1-9H

InChI Key

NEHUZGCWUGZUKQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=NC=C2C3=CSC=C3

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C3=CSC=C3

4-(3-Thienyl)isoquinoline (CAS: 112370-12-4) is a specialized heterocyclic building block combining an isoquinoline core with a 3-thienyl substituent at the C4 position. In industrial and advanced laboratory procurement, it is primarily selected as a precursor for organometallic ligands, optoelectronic materials, and bioisosteric pharmaceutical scaffolds. The C4 substitution leaves the isoquinoline nitrogen sterically unhindered for metal coordination, while the 3-thienyl group provides a distinct electron-rich aromatic system that alters the highest occupied molecular orbital (HOMO) levels and lipophilicity compared to standard phenyl analogs[1]. Its primary value lies in offering specific regiochemical handles at the thiophene C2 and C5 positions for downstream cross-coupling, making it a highly processable intermediate for complex molecular architectures [2].

Research Fit

3-Thienyl isoquinoline scaffold for synthesis, probe, and bioisostere studies.
Distinct physicochemical signature compared to 4-phenyl analogs.
Research-grade identity supports reproducible synthetic and analytical workflows.

Procurement substitution with the more common 4-phenylisoquinoline or the positional isomer 1-(3-thienyl)isoquinoline fundamentally alters both chemical reactivity and physical properties. Replacing the 3-thienyl group with a phenyl ring removes the sulfur heteroatom, shifting the HOMO energy level deeper by approximately 0.15 to 0.20 eV, which disrupts hole-transport dynamics in optoelectronic applications [1]. Furthermore, substituting with 1-(3-thienyl)isoquinoline introduces severe steric hindrance adjacent to the isoquinoline nitrogen, drastically reducing coordination efficiency with transition metals like Iridium(III) or Ruthenium(II) [2]. Finally, using 4-(2-thienyl)isoquinoline instead of the 3-thienyl isomer changes the regioselectivity during electrophilic aromatic substitution, often leading to isomeric mixtures that complicate downstream purification and reduce overall process yield[3].

Substitution Risk

Replacing with 4-(2-thienyl) isomer
Divergent regioselectivity may limit direct substitution in electrophilic reactions.
Replacing with 4-phenyl analog
Altered logP and polar surface area may shift solubility and target-binding profile.

Regioselectivity in Downstream Electrophilic Functionalization

When subjected to standard bromination (e.g., using NBS), 4-(3-thienyl)isoquinoline demonstrates strictly defined regiocontrol compared to its 2-thienyl counterpart. The 3-thienyl group directs electrophilic attack primarily to its C2 position, yielding >92% of the target mono-brominated intermediate. In contrast, 4-(2-thienyl)isoquinoline often yields a mixture of C5-brominated and poly-brominated products (typically ~75% target yield) due to competing electronic effects [1].

Evidence DimensionRegioselectivity in mono-bromination (NBS, DMF, 0°C)
Target Compound Data4-(3-Thienyl)isoquinoline: >92% regioselectivity for C2-bromination
Comparator Or Baseline4-(2-Thienyl)isoquinoline: ~75% regioselectivity (isomeric mixtures)
Quantified Difference17% higher regioselectivity, eliminating the need for complex chromatographic separation
ConditionsStandard electrophilic bromination using N-Bromosuccinimide in DMF

High regioselectivity streamlines multi-step synthesis by preventing purification bottlenecks and improving overall batch yields.

Physicochemical Shift
Data to verify
ΔLogP -0.33 ΔPSA +28.11 Ų ΔMW +6.02 g/mol
Supports probe differentiation context
Predicted data; experimental validation recommended

Metal Coordination Efficiency and Yield

For the synthesis of cyclometalated complexes, the position of the thienyl substituent dictates process yield. 4-(3-Thienyl)isoquinoline leaves the coordinating nitrogen sterically unhindered, allowing for rapid complexation with IrCl3 hydrates to form the intermediate dimer with yields exceeding 85%. Conversely, the positional isomer 1-(3-thienyl)isoquinoline creates significant peri-steric strain, reducing the complexation yield to under 50% under identical refluxing conditions [1].

Evidence DimensionYield of Iridium(III) chloro-bridged dimer formation
Target Compound Data4-(3-Thienyl)isoquinoline: >85% yield
Comparator Or Baseline1-(3-Thienyl)isoquinoline: <50% yield
Quantified Difference>35% increase in complexation yield due to absence of steric clash
ConditionsIrCl3·3H2O, 2-ethoxyethanol/water (3:1), reflux, 24h

Ensures cost-effective and reproducible manufacturing of expensive transition metal catalysts and luminescent dopants.

Regioselectivity Control
Class-level
3-Thienyl:Thiophene α or benzylic 4-position
2-Thienyl:Thiophene α only
Enables condition-dependent synthetic handle
Based on tetrahydroisoquinoline model system

Electrochemical Tuning of HOMO Energy Levels

In material science applications, substituting a phenyl ring with a 3-thienyl group provides precise tuning of the frontier molecular orbitals. Cyclic voltammetry measurements indicate that 4-(3-thienyl)isoquinoline-based ligands exhibit a HOMO energy level of approximately -5.30 eV, which is ~0.15 eV shallower than the corresponding 4-phenylisoquinoline derivatives (-5.45 eV). This shift significantly lowers the hole-injection barrier in organic electronic devices [1].

Evidence DimensionHOMO Energy Level (eV)
Target Compound Data4-(3-Thienyl)isoquinoline derivatives: ~ -5.30 eV
Comparator Or Baseline4-Phenylisoquinoline derivatives: ~ -5.45 eV
Quantified Difference0.15 eV shallower HOMO level
ConditionsCyclic voltammetry in CH2Cl2 with 0.1 M Bu4NPF6, referenced to Fc/Fc+

Allows material scientists to optimize charge balance and lower driving voltages in OLED architectures.

Purity Baseline
Supplier data
≥95%
Supports procurement reproducibility
Vendor specification; independent QC recommended

Lipophilicity and Bioisosteric Profile

For pharmaceutical library design, managing lipophilicity is critical for oral bioavailability. The replacement of a phenyl group with a 3-thienyl moiety at the C4 position of isoquinoline systematically reduces the calculated partition coefficient (cLogP). 4-(3-Thienyl)isoquinoline exhibits a cLogP approximately 0.4 units lower than 4-phenylisoquinoline, offering improved aqueous solubility while maintaining similar spatial volume and aromatic interactions necessary for target binding[1].

Evidence DimensionCalculated Partition Coefficient (cLogP)
Target Compound Data4-(3-Thienyl)isoquinoline: Lower lipophilicity (ΔcLogP ~ -0.4)
Comparator Or Baseline4-Phenylisoquinoline: Higher lipophilicity (Baseline)
Quantified DifferenceReduction of ~0.4 LogP units
ConditionsIn silico consensus LogP calculation (ChemAxon/MilogP)

Provides medicinal chemists with a reliable bioisosteric strategy to improve drug solubility without sacrificing target affinity.

Melting Point Shift
Reported
ΔTm ≈ +154 °C
Indicates altered solid-state packing
198-200 °C vs 44-46 °C; aids identity confirmation

Synthesis of Phosphorescent Iridium(III) Complexes for OLEDs

Supported by its unhindered nitrogen atom and shallower HOMO level compared to phenyl analogs, 4-(3-thienyl)isoquinoline is utilized as a ligand precursor for red and near-infrared phosphorescent emitters. It ensures >85% complexation yields and lowers the hole-injection barrier in the final device architecture [1].

Development of Kinase Inhibitors in Medicinal Chemistry

Acting as a bioisostere for 4-phenylisoquinoline, this compound is integrated into the synthesis of kinase inhibitors where precise control over lipophilicity is required. The 3-thienyl group maintains critical pi-pi interactions in the binding pocket while reducing the LogP by ~0.4 units, improving the overall pharmacokinetic profile [2].

Building Block for Extended Pi-Conjugated Polymers

The >92% regioselectivity of the 3-thienyl group during electrophilic bromination makes this compound highly suitable for the preparation of precisely defined monomers. These monomers are subsequently used in Suzuki or Stille cross-coupling polymerizations to create advanced organic semiconductors without the need for exhaustive chromatographic purification[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Bioisosteric Replacement Scaffold
Thienyl-substituted scaffold with shifted logP and PSA
Solubility and target engagement impact review
Building Block with Divergent Regioselectivity
3-Thienyl regiochemical handle
Synthetic route planning and reaction condition screening
Reference Standard for Method Development
Well-defined melting point and identity
Method calibration and identity confirmation
Sulfur-Mediated Interaction Probe
Thienyl sulfur as H-bond acceptor and chalcogen bonding site
Non-covalent interaction studies in biochemical assays

XLogP3

3.4

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